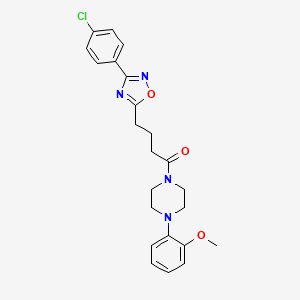![molecular formula C22H22N4O2 B7699056 N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7699056.png)
N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide, commonly known as IQ-1S, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of IQ-1S involves its interaction with the Wnt/β-catenin signaling pathway. IQ-1S binds to a protein called casein kinase 1α (CK1α), which is involved in the regulation of the Wnt/β-catenin pathway. By binding to CK1α, IQ-1S inhibits the activity of this protein, leading to the inhibition of the Wnt/β-catenin pathway.
Biochemical and Physiological Effects:
IQ-1S has been shown to have various biochemical and physiological effects. In cancer cells, IQ-1S inhibits cell proliferation and induces cell death. In neural stem cells, IQ-1S enhances the differentiation of these cells into neurons. In T cells, IQ-1S modulates the activity of these cells, leading to the suppression of the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of IQ-1S is its specificity for CK1α, which makes it a valuable tool for studying the Wnt/β-catenin pathway. However, IQ-1S has some limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations need to be considered when using IQ-1S in lab experiments.
Direcciones Futuras
There are several future directions for research on IQ-1S. One area of research is the development of more potent and selective CK1α inhibitors based on the structure of IQ-1S. Another area of research is the investigation of the potential therapeutic applications of IQ-1S in cancer and neurodegenerative diseases. Additionally, further studies are needed to understand the mechanism of action of IQ-1S in T cells and its potential applications in immunotherapy.
Conclusion:
In conclusion, IQ-1S is a compound with significant potential applications in various fields, including cancer research, neurobiology, and immunology. Its specificity for CK1α makes it a valuable tool for studying the Wnt/β-catenin pathway. However, its limitations need to be considered when using it in lab experiments. Further research is needed to fully understand the potential of IQ-1S in various fields and to develop more potent and selective CK1α inhibitors based on its structure.
Métodos De Síntesis
The synthesis of IQ-1S involves the reaction of 2-methoxybenzoic acid with thionyl chloride to form 2-methoxybenzoyl chloride. This compound is then reacted with 1-isobutyl-1H-pyrazolo[3,4-b]quinoline-3-amine in the presence of triethylamine to yield IQ-1S.
Aplicaciones Científicas De Investigación
IQ-1S has been extensively studied for its potential applications in various fields, including cancer research, neurobiology, and immunology. In cancer research, IQ-1S has been shown to inhibit the growth of cancer cells by targeting the Wnt/β-catenin signaling pathway. In neurobiology, IQ-1S has been demonstrated to enhance the differentiation of neural stem cells into neurons. In immunology, IQ-1S has been found to modulate the activity of T cells, which play a crucial role in the immune response.
Propiedades
IUPAC Name |
2-methoxy-N-[1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c1-14(2)13-26-21-17(12-15-8-4-6-10-18(15)23-21)20(25-26)24-22(27)16-9-5-7-11-19(16)28-3/h4-12,14H,13H2,1-3H3,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOMYPUPHLJVAFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(4-chlorobenzenesulfonyl)piperidine-3-carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B7698986.png)



![2-bromo-N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7699003.png)

![N-benzyl-2,5-dichloro-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B7699030.png)
![5-(N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfamoyl)-2-methyl-N-propylbenzamide](/img/structure/B7699031.png)





